molecular formula C9H16N2 B2793373 {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 2219376-80-2

{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine

Cat. No.: B2793373
CAS No.: 2219376-80-2
M. Wt: 152.241
InChI Key: ZDQIJSBTWINFST-UHFFFAOYSA-N
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Description

{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol It is known for its unique bicyclic structure, which includes a cyclopropyl group and an azabicyclohexane ring

Preparation Methods

The synthesis of {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicyclohexane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclohexane ring structure.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagent.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .

Scientific Research Applications

{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine can be compared with other similar compounds, such as:

    2-Azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the cyclopropyl group.

    Cyclopropylamine: This compound contains a cyclopropyl group but does not have the azabicyclohexane ring.

    2-Azabicyclo[2.1.1]hexane: This compound is structurally similar but lacks the methanamine group.

The uniqueness of this compound lies in its combination of the cyclopropyl group, azabicyclohexane ring, and methanamine group, which imparts distinctive chemical and biological properties .

Properties

IUPAC Name

(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-6-9-3-7(4-9)5-11(9)8-1-2-8/h7-8H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQIJSBTWINFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CC2(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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